Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate
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Overview
Description
Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate is an organic compound with the molecular formula C16H16O4 It is a derivative of mandelic acid, featuring both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate typically involves the esterification of 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-phenylacetate
- Methyl 2-hydroxy-2-(4-hydroxyphenyl)-2-phenylacetate
- Methyl 2-hydroxy-2-(4-chlorophenyl)-2-phenylacetate
Uniqueness
Methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate is unique due to the presence of both methoxy and phenyl groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H16O4/c1-19-14-10-8-13(9-11-14)16(18,15(17)20-2)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
InChI Key |
KUQPNYIXKCRXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O |
Origin of Product |
United States |
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